
2,4-Dimethylnonadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylnonadecanoic acid is a branched-chain fatty acid with the molecular formula C21H42O2 It is a derivative of nonadecanoic acid, characterized by the presence of two methyl groups at the 2nd and 4th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnonadecanoic acid typically involves the alkylation of nonadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonadecanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological methods using engineered microorganisms. These methods aim to achieve high purity and yield while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
2,4-Dimethylnonadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and lubricants.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylnonadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl groups at the 2nd and 4th positions influence the compound’s hydrophobicity and membrane permeability. This can affect the fluidity and functionality of cell membranes, potentially altering enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Nonadecanoic acid: The parent compound without methyl substitutions.
2-Methylnonadecanoic acid: A single methyl group at the 2nd position.
4-Methylnonadecanoic acid: A single methyl group at the 4th position.
Uniqueness: 2,4-Dimethylnonadecanoic acid is unique due to the presence of two methyl groups, which significantly alter its physical and chemical properties compared to its analogs. This dual substitution can enhance its stability, solubility, and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93245-81-9 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
2,4-dimethylnonadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20(3)21(22)23/h19-20H,4-18H2,1-3H3,(H,22,23) |
Clé InChI |
ZWOCDPMNKWTZTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




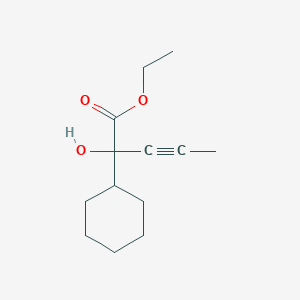
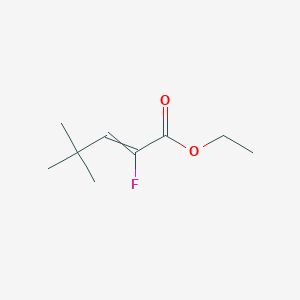
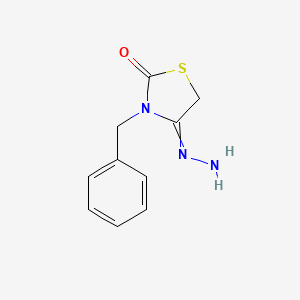
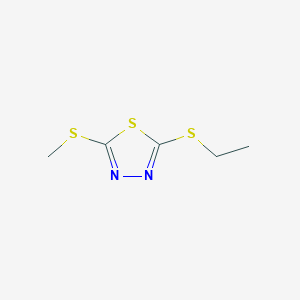
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)

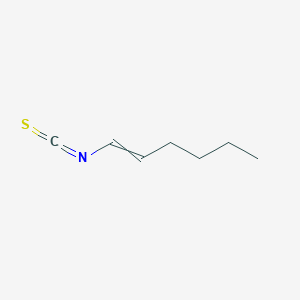
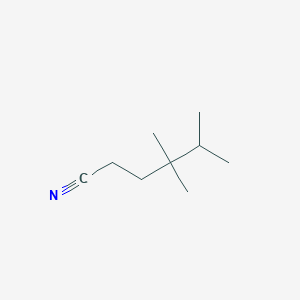
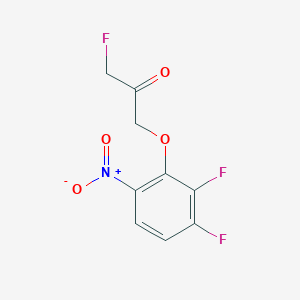
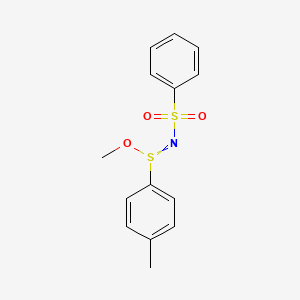
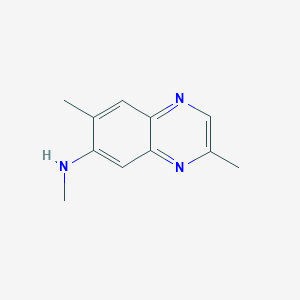
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
